molecular formula C13H18N2S B2459277 N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380436-91-9

N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2459277
CAS No.: 380436-91-9
M. Wt: 234.36
InChI Key: NPLBMIRUAWCQIV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and an ethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with an appropriate amine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 2,4-dimethylaniline
  • N-(2,4-dimethylphenyl)-N’-methylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific structural features, such as the presence of both a thiazole ring and a 2,4-dimethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-4-11-8-16-13(14-11)15-12-6-5-9(2)7-10(12)3/h5-7,11H,4,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLBMIRUAWCQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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